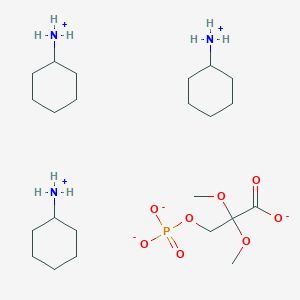
Cyclohexanaminium2,2-dimethoxy-3-(phosphonatooxy)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexanaminium 2,2-dimethoxy-3-(phosphonatooxy)propanoate is a chemical compound with the molecular formula C23H50N3O8P and a molecular weight of 527.63 g/mol . This compound is primarily used in research settings and has various applications in pharmaceuticals, agrochemicals, and advanced materials .
Vorbereitungsmethoden
The synthesis of Cyclohexanaminium 2,2-dimethoxy-3-(phosphonatooxy)propanoate involves several steps. The synthetic routes typically include the reaction of cyclohexanamine with 2,2-dimethoxypropanoic acid, followed by phosphorylation to introduce the phosphonatooxy group. The reaction conditions often require an inert atmosphere and temperatures ranging from 2-8°C
Analyse Chemischer Reaktionen
Cyclohexanaminium 2,2-dimethoxy-3-(phosphonatooxy)propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phosphonatooxy group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Cyclohexanaminium 2,2-dimethoxy-3-(phosphonatooxy)propanoate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the development of advanced materials and agrochemicals.
Wirkmechanismus
The mechanism of action of Cyclohexanaminium 2,2-dimethoxy-3-(phosphonatooxy)propanoate involves its interaction with specific molecular targets and pathways. The phosphonatooxy group plays a crucial role in its reactivity and binding affinity. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in various biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Cyclohexanaminium 2,2-dimethoxy-3-(phosphonatooxy)propanoate can be compared with similar compounds such as:
Cyclohexanamine derivatives: These compounds share the cyclohexanamine core structure but differ in their functional groups.
Phosphonate esters: These compounds contain the phosphonatooxy group and are used in similar applications.
Dimethoxypropanoic acid derivatives: These compounds have the 2,2-dimethoxypropanoic acid moiety and are used in organic synthesis.
The uniqueness of Cyclohexanaminium 2,2-dimethoxy-3-(phosphonatooxy)propanoate lies in its combination of functional groups, which confer specific reactivity and applications .
Eigenschaften
Molekularformel |
C23H50N3O8P |
|---|---|
Molekulargewicht |
527.6 g/mol |
IUPAC-Name |
cyclohexylazanium;2,2-dimethoxy-3-phosphonatooxypropanoate |
InChI |
InChI=1S/3C6H13N.C5H11O8P/c3*7-6-4-2-1-3-5-6;1-11-5(12-2,4(6)7)3-13-14(8,9)10/h3*6H,1-5,7H2;3H2,1-2H3,(H,6,7)(H2,8,9,10) |
InChI-Schlüssel |
KDLGSQCPSVLOIB-UHFFFAOYSA-N |
Kanonische SMILES |
COC(COP(=O)([O-])[O-])(C(=O)[O-])OC.C1CCC(CC1)[NH3+].C1CCC(CC1)[NH3+].C1CCC(CC1)[NH3+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5'-Hydroxy-4'-methylspiro[cyclopropane-1,1'-isoindolin]-3'-one](/img/structure/B13031931.png)

![{3-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine](/img/structure/B13031943.png)
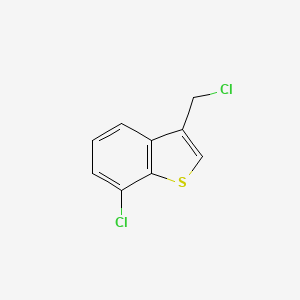
![(2S)-2-[[4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]butanoic acid](/img/structure/B13031954.png)
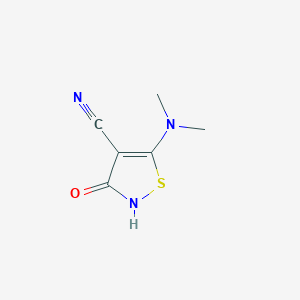
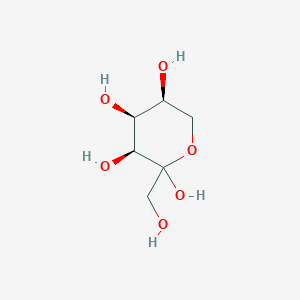
![(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(oxepan-4-yl)acetic acid](/img/structure/B13031969.png)

![methyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B13032000.png)

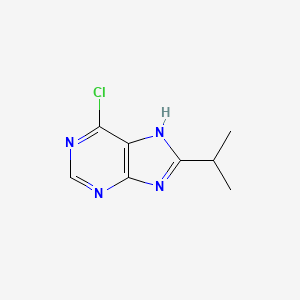
![[1,2]Oxaborolo[3,4-C]pyridin-1(3H)-OL](/img/structure/B13032008.png)

